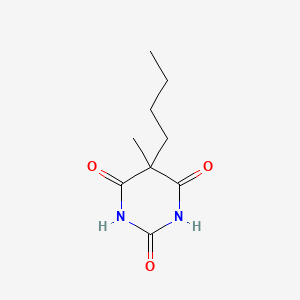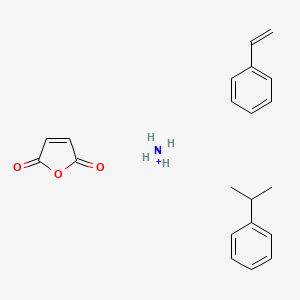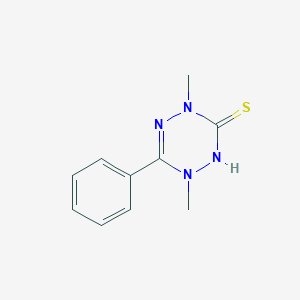
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family It is characterized by a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the tetrazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,4-dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrazine: The parent compound of the tetrazine family.
1,4-Dimethyl-1,2,4,5-tetrazine: A similar compound without the phenyl and thione groups.
6-Phenyl-1,2,4,5-tetrazine: A compound with a phenyl group but lacking the dimethyl and thione groups.
Uniqueness
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of both dimethyl and phenyl groups, as well as the thione functionality
特性
CAS番号 |
50781-62-9 |
|---|---|
分子式 |
C10H12N4S |
分子量 |
220.30 g/mol |
IUPAC名 |
2,5-dimethyl-3-phenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C10H12N4S/c1-13-9(8-6-4-3-5-7-8)11-14(2)10(15)12-13/h3-7H,1-2H3,(H,12,15) |
InChIキー |
QDSRNZVNAZXSNI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN(C(=S)N1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


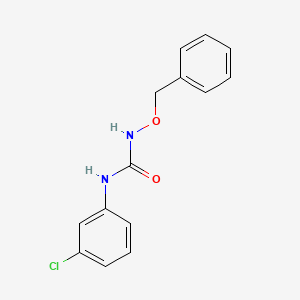
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
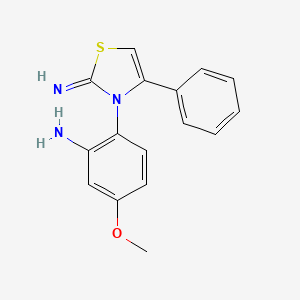
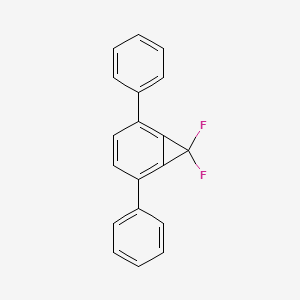
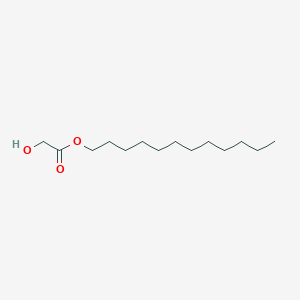
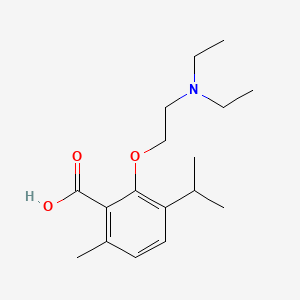
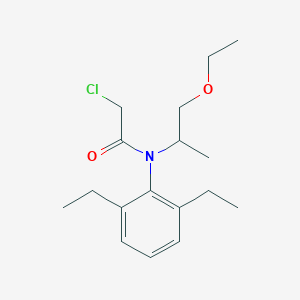
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

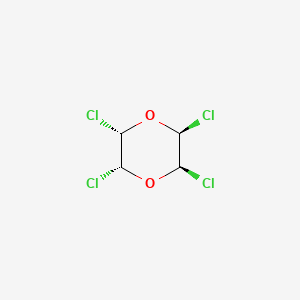
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

